

ONO-8590580: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: ONO-8590580

Cat. No.: B609755

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Introduction

ONO-8590580 is a novel and selective negative allosteric modulator (NAM) of the GABAA $\alpha 5$ receptor.[1][2][3] GABAA receptors containing the $\alpha 5$ subunit are highly concentrated in the hippocampus, a brain region critical for learning and memory.[1][2] These receptors are involved in the negative regulation of cognitive processes. **ONO-8590580** binds to the benzodiazepine site on the GABAA $\alpha 5$ receptor, thereby inhibiting GABA-induced chloride ion channel activity.[1][2][4] This mechanism of action leads to an enhancement of hippocampal long-term potentiation (LTP) and improved performance in preclinical models of cognitive impairment.[1][2] Notably, **ONO-8590580** has demonstrated efficacy in rodent models without the anxiogenic or proconvulsant side effects associated with non-selective GABAA NAMs.[1][2] These characteristics position **ONO-8590580** as a promising research tool for investigating cognitive enhancement and as a potential therapeutic agent for disorders characterized by cognitive deficits, such as Alzheimer's disease.[3][4]

Suppliers for Research Purposes

ONO-8590580 is available for research purposes from the following suppliers:

- MedChemExpress

- TargetMol

Quantitative Data

Table 1: In Vitro Pharmacology of **ONO-8590580**

Parameter	Value	Species	Receptor Subtype	Reference
Binding Affinity (K _i)	7.9 nM	Human (recombinant)	GABAA α5	[1][2][4]
Functional Activity (EC ₅₀)	1.1 nM	Human (recombinant)	GABAA α5	[1][2][4]
Maximum Inhibition	44.4%	Human (recombinant)	GABAA α5	[1][2][4]

Table 2: In Vivo Preclinical Efficacy of **ONO-8590580**

Experiment	Animal Model	Dosing (p.o.)	Key Findings	Reference
Hippocampal GABAA α 5 Occupancy	Rat	1-20 mg/kg	40-90% occupancy 1h post-dose	[1][2][4]
Long-Term Potentiation (LTP)	Rat Hippocampal Slices	300 nM	Significantly augmented tetanus-induced LTP in CA1 synapse	[1][2]
Passive Avoidance Test	Rat (MK-801-induced memory deficit)	3-20 mg/kg	Significantly prevented memory deficit	[1][2]
8-Arm Radial Maze Test	Rat (Scopolamine/MK-801-induced cognitive deficit)	20 mg/kg	Improved cognitive deficit, with equal or greater activity than 0.5 mg/kg donepezil	[1][2]
Elevated Plus Maze Test	Rat	20 mg/kg	No anxiogenic-like effects	[1][2]
Pentylenetetrazol e-induced Seizure Test	Rat	20 mg/kg	No proconvulsant effects	[1][2]

Experimental Protocols

Note: The following protocols are representative methodologies for the types of experiments conducted with **ONO-8590580**. Specific parameters may need to be optimized for individual laboratory conditions and research questions.

Protocol 1: In Vitro Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol outlines the general procedure for assessing the effect of **ONO-8590580** on synaptic plasticity.

1. Materials:

- **ONO-8590580**
- Male Wistar rats (6-8 weeks old)
- Artificial cerebrospinal fluid (aCSF)
- Dissection tools
- Vibratome
- Recording chamber and perfusion system
- Glass microelectrodes
- Electrophysiology recording setup (amplifier, digitizer, software)
- Tetanic stimulation equipment

2. Methods: a. Hippocampal Slice Preparation: i. Anesthetize and decapitate the rat. ii. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. iii. Dissect the hippocampus and prepare 400 μ m thick transverse slices using a vibratome. iv. Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover. b. Electrophysiological Recording: i. Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C. ii. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). c. Experimental Procedure: i. Establish a stable baseline fEPSP recording for at least 20 minutes. ii. Apply **ONO-8590580** (e.g., 300 nM) to the perfusion bath and allow it to equilibrate for 20-30 minutes. iii. Induce LTP with a high-frequency tetanic stimulation (e.g., 100 Hz for 1 second). iv. Continue recording fEPSPs for at least 60 minutes post-tetanus to monitor the potentiation. d. Data Analysis: i. Measure the slope of the fEPSP. ii. Normalize the post-tetanus fEPSP slope to the pre-tetanus baseline. iii. Compare the degree of potentiation in the presence and absence of **ONO-8590580**.

Protocol 2: Passive Avoidance Test in Rats

This protocol is a fear-aggravated test used to evaluate learning and memory.

1. Materials:

- **ONO-8590580**
- Male Sprague-Dawley rats (200-250 g)
- Passive avoidance apparatus (a box with two compartments, one lit and one dark, separated by a door, with an electrified grid floor in the dark compartment)
- Scopolamine or MK-801 (for inducing memory impairment)

2. Methods: a. Acquisition Trial (Day 1): i. Administer **ONO-8590580** or vehicle orally. ii. After a set time (e.g., 60 minutes), administer the amnesic agent (e.g., MK-801). iii. Place the rat in the lit compartment of the apparatus. iv. After an acclimatization period (e.g., 60 seconds), open the door to the dark compartment. v. When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds). vi. Record the latency to enter the dark compartment. vii. Return the rat to its home cage. b. Retention Trial (Day 2): i. 24 hours after the acquisition trial, place the rat back into the lit compartment. ii. Open the door to the dark compartment. iii. Record the latency to enter the dark compartment (step-through latency), with a cutoff time (e.g., 300 seconds). No foot shock is delivered in this trial. d. Data Analysis: i. Compare the step-through latencies between the vehicle-treated and **ONO-8590580**-treated groups. A longer latency indicates better memory retention.

Protocol 3: 8-Arm Radial Maze Test in Rats

This test assesses spatial working and reference memory.

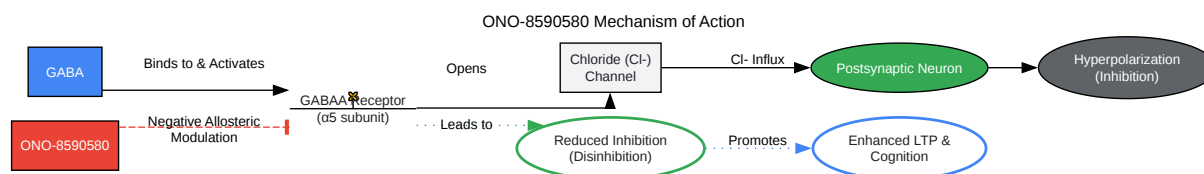
1. Materials:

- **ONO-8590580**
- Male Sprague-Dawley rats (250-300 g)
- 8-arm radial maze with food rewards at the end of each arm.

- Scopolamine or MK-801

2. Methods: a. Habituation and Training: i. Habituate the rats to the maze for several days by allowing them to freely explore and find food rewards. ii. Train the rats on the task until they reach a stable performance level. In a typical protocol, all eight arms are baited, and the rat must visit each arm only once to retrieve the reward. b. Testing: i. On the test day, administer **ONO-8590580** or vehicle orally. ii. After a set time (e.g., 60 minutes), administer the amnesic agent (e.g., scopolamine). iii. Place the rat in the center of the maze and allow it to explore the arms to find the food rewards. iv. Record the number of working memory errors (re-entry into a previously visited arm) and reference memory errors (entry into an unbaited arm, if applicable to the protocol). v. Also record the time taken to complete the task. d. Data Analysis: i. Compare the number of errors and the completion time between the different treatment groups.

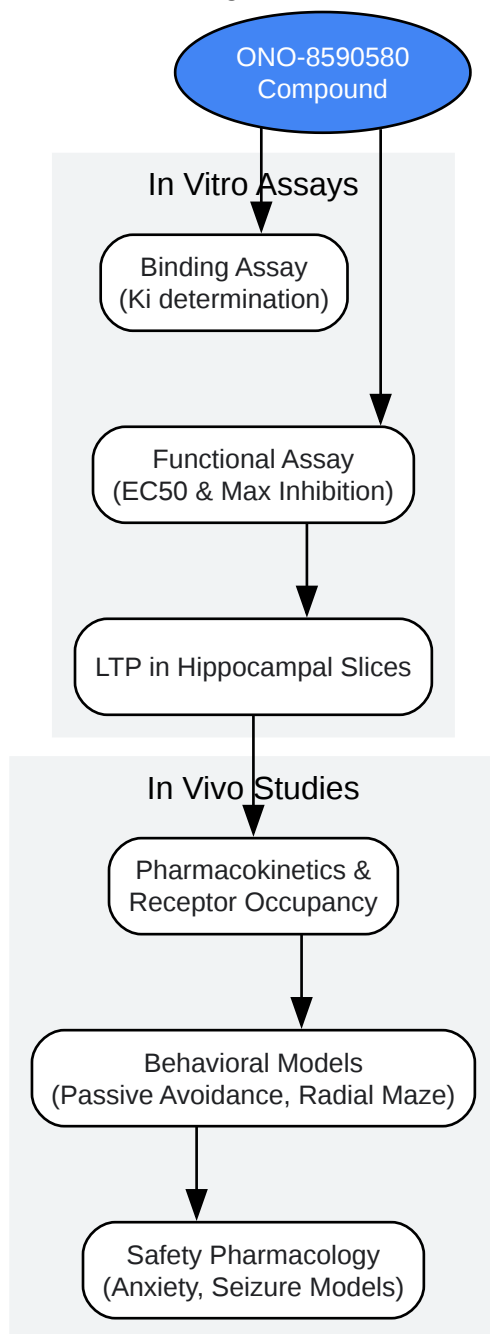
Visualizations



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Caption: Mechanism of **ONO-8590580** as a GABA α 5 NAM.

General Preclinical Testing Workflow for ONO-8590580



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Caption: Preclinical evaluation workflow for **ONO-8590580**.

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References

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